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molecular formula C16H15NO2 B3061657 10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 135810-41-2

10-Propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No. B3061657
M. Wt: 253.29 g/mol
InChI Key: OGPOBJPKGVLINB-UHFFFAOYSA-N
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Patent
US05571806

Procedure details

To a solution of 3.0 grams of 10H-dibenz[b,f][1,4]oxazepin-11-one in 50 ml of dry dimethylformamide was added 0.82 grams of a 50% dispersion of sodium hydride in mineral oil. The resulting mixture was stirred for one hour and 3.7 grams of 1-bromopropane was then added slowly. The reaction mixture was stirred for 3 hours and the excess sodium hydride decomposed by the addition of ice. After further dilution with water the product was extracted with ether, dried (anhydrous sodium sulfate) and concentrated. The resulting oil was purified on a silica gel column (ethyl acetate/hexane, 1:4) to provide 3.1 grams (87% of theory) of 10-propyl-10H-dibenz[b,f][1.4]oxazepin-11-one as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[C:7](=[O:16])[NH:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[O:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].Br[CH2:20][CH2:21][CH3:22]>CN(C)C=O>[CH2:20]([N:8]1[C:7](=[O:16])[C:6]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[O:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]1=2)[CH2:21][CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=CC=CC2=C1C(NC1=C(O2)C=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
BrCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
After further dilution with water the product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified on a silica gel column (ethyl acetate/hexane, 1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)N1C2=C(OC3=C(C1=O)C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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